molecular formula C22H24ClN3O5S B2506149 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330347-76-6

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2506149
CAS No.: 1330347-76-6
M. Wt: 477.96
InChI Key: FYVRTPKUHFBDIK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic organic compound characterized by a thieno[2,3-c]pyridine core substituted with a 1,3-dioxoisoindolin-2-yl acetamido group, an ethyl substituent at position 6, and an ethyl ester at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical applications.

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(11-24)31-19(18(15)22(29)30-4-2)23-17(26)12-25-20(27)13-7-5-6-8-14(13)21(25)28;/h5-8H,3-4,9-12H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVRTPKUHFBDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

As a derivative of N-isoindoline-1,3-dione, it may share similar chemical reactivity and potential applications.

Biochemical Pathways

N-isoindoline-1,3-dione derivatives have shown diverse chemical reactivity and promising applications, suggesting that they may affect multiple biochemical pathways.

Result of Action

Some N-isoindoline-1,3-dione derivatives have shown potential therapeutic effects, suggesting that this compound may also have beneficial effects at the molecular and cellular level.

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted biological activity profile that warrants detailed exploration. This article synthesizes existing research findings regarding its biological activities, including potential anti-cancer and antiviral properties.

The compound's molecular formula is C22H24ClN3O5SC_{22}H_{24}ClN_{3}O_{5}S, with a molecular weight of 478.0 g/mol. The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H24ClN3O5S
Molecular Weight478.0 g/mol
CAS Number1330347-76-6
Chemical StructureStructure

Biological Activity Overview

Research into the biological activities of this compound indicates several areas of interest:

2. Anticancer Potential

The compound's thieno[2,3-c]pyridine moiety is associated with various anticancer activities. Research has indicated that derivatives of this class can inhibit specific kinases involved in cancer progression. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in preclinical models . The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound.

Study 1: Antiviral Efficacy

A study focused on nucleoside analogues similar to this compound reported an EC50 value of 7.8 nM against HBV for a related prodrug . While direct data for the target compound is lacking, the findings suggest that modifications to the core structure could yield potent antiviral agents.

Study 2: Anticancer Activity

Research on thieno[2,3-c]pyridine derivatives demonstrated significant inhibition of cancer cell lines at nanomolar concentrations. For example, a related compound displayed an IC50 value of approximately 0.15 µM against specific cancer types . These findings indicate that further exploration into the anticancer properties of this compound is warranted.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives with variations in substituents at positions 2, 3, and 4. Key structural analogs include:

Compound Name Substituent at Position 6 Functional Groups at Position 2/3 Molecular Weight (g/mol) Key References
Target Compound (6-ethyl derivative) Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetamido; ethyl carboxylate ~463 (estimated)
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-(1,3-dioxoisoindolin-2-yl)acetamido; ethyl carboxylate 463.0
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-phenoxybenzoylamino; ethyl carboxylate 517.0 (calculated)

Substituent Impact :

  • Position 2 : The 1,3-dioxoisoindolin-2-yl acetamido group enhances hydrogen-bonding capacity, which may influence receptor binding in biological applications.

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